molecular formula C37H76 B14624345 11,15-Dimethylpentatriacontane CAS No. 56987-84-9

11,15-Dimethylpentatriacontane

Cat. No.: B14624345
CAS No.: 56987-84-9
M. Wt: 521.0 g/mol
InChI Key: PFWHBIJHNFAHQI-UHFFFAOYSA-N
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Description

11,15-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C37H76 It is a branched alkane, specifically a dimethyl derivative of pentatriacontane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,15-Dimethylpentatriacontane can be achieved through various synthetic routes. One common method involves the use of optically pure starting materials, such as ®-(+)-citronellic acid. The synthetic process typically includes steps like esterification, epoxidation, and periodic acid oxidation, followed by Wittig olefination . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

11,15-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

    Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of smaller hydrocarbons.

    Substitution: Halogenation is a common substitution reaction for alkanes, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation typically involves reagents like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Smaller hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

11,15-Dimethylpentatriacontane has several scientific research applications, particularly in the field of entomology. It is a significant component of the cuticular hydrocarbons in insects, serving various roles such as:

Mechanism of Action

The mechanism of action of 11,15-Dimethylpentatriacontane in insects involves its role as a cuticular hydrocarbon. It interacts with specific receptors on the surface of other insects, triggering behavioral responses such as mating or aggregation. The molecular targets include olfactory receptors and pheromone-binding proteins, which facilitate the detection and interpretation of chemical signals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,15-Dimethylpentatriacontane is unique due to its specific methylation pattern, which influences its role and effectiveness as a pheromone. The position of the methyl groups affects the compound’s interaction with receptors and its overall biological activity, making it distinct from other similar hydrocarbons.

Properties

CAS No.

56987-84-9

Molecular Formula

C37H76

Molecular Weight

521.0 g/mol

IUPAC Name

11,15-dimethylpentatriacontane

InChI

InChI=1S/C37H76/c1-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-33-37(4)35-31-34-36(3)32-29-27-25-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3

InChI Key

PFWHBIJHNFAHQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC

Origin of Product

United States

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